molecular formula C8H5BrCl2O2 B1409351 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone CAS No. 1706436-37-4

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone

Cat. No. B1409351
M. Wt: 283.93 g/mol
InChI Key: VMXIJCAKLPMWOF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone, with the chemical formula C~8~H~6~BrClO~2~ , is a synthetic organic compound. It falls within the class of aryl ketones and contains both halogen (bromine and chlorine) and hydroxyl functional groups. The molecular weight of this compound is approximately 249.49 g/mol .

Scientific Research Applications

Synthesis and Bioevaluation in Nematode Management

The compound has been used in the synthesis of various derivatives for biological evaluations, particularly in the management of root-knot nematodes. For instance, Kumari, Singh, and Walia (2014) synthesized derivatives from substituted benzaldehyde and 4-hydroxy acetophenone. These compounds, including ones with a bromo-chloro-hydroxyphenyl structure, demonstrated nematicidal activity against Meloidogyne javanica, a significant agricultural pest (Kumari, Singh, & Walia, 2014).

Development of Antimicrobial Agents

This compound has been incorporated into various synthesized compounds for antimicrobial studies. For example, a study by Balaji et al. (2016) on synthesized (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which are structurally similar, showed excellent antimicrobial activities against several bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Balaji et al., 2016).

Applications in Material Science

In material science, such structures have been used to synthesize compounds with potential applications in electronics and photonics. For instance, Shkir et al. (2019) explored the optical properties of chalcone derivatives, including those with bromo-chloro-hydroxyphenyl groups. Their study highlighted the potential use of these compounds in semiconductor devices due to their favorable electron transfer properties (Shkir et al., 2019).

properties

IUPAC Name

1-(4-bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(6(12)3-10)8(13)7(5)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXIJCAKLPMWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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